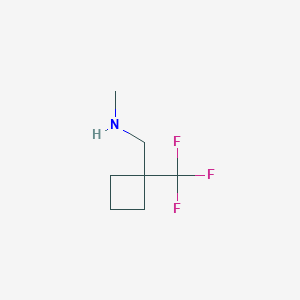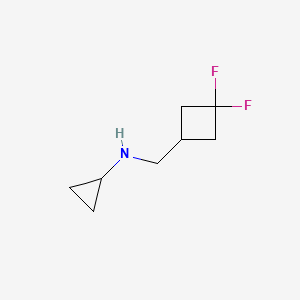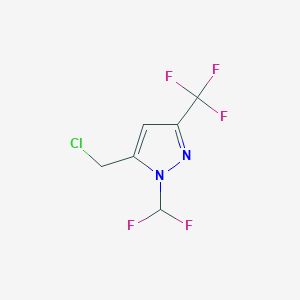
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the fluorine and chlorine atoms, which could make the compound susceptible to nucleophilic attack . Again, without specific experimental data, it’s difficult to provide a detailed analysis of the compound’s reactivity.Applications De Recherche Scientifique
Synthesis of Functionalized Pyrazoles
Researchers have developed methods to synthesize pyrazoles with functionalized side chains, highlighting the versatility of pyrazoles like the one . For example, Grotjahn et al. (2002) described syntheses of pyrazoles featuring functionalized side chains at carbon 3 and various substituents at carbon 5, showcasing the compound's utility in creating ligands with potential for hydrogen bonding interactions, which could be significant in catalysis and material science (Grotjahn et al., 2002).
Antimicrobial and Antioxidant Activities
Bonacorso et al. (2015) synthesized a novel series of pyridines utilizing pyrazole derivatives, revealing their promising antioxidant and antimicrobial properties. This work demonstrates the chemical's potential in developing compounds with significant bioactivity, offering a pathway to new antimicrobial agents (Bonacorso et al., 2015).
Corrosion Inhibition
Ouali et al. (2013) investigated the effectiveness of synthesized pyrazole derivatives as corrosion inhibitors for steel in acidic environments. The study found that these compounds exhibit high anticorrosion activity, suggesting their application in protecting metal surfaces, which is crucial for industrial applications (Ouali et al., 2013).
Synthesis of Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized pyrazole derivatives in the synthesis of condensed pyrazoles through cross-coupling reactions. These reactions produced compounds with potential applications in materials science and pharmaceuticals, indicating the compound's role in facilitating complex organic syntheses (Arbačiauskienė et al., 2011).
Insecticidal Activities
Wu et al. (2017) explored the design and synthesis of novel carboxamide derivatives of pyrazole, showcasing their insecticidal activities against a range of pests. This highlights the compound's utility in developing new pesticides, contributing to agriculture by offering potential solutions for pest control (Wu et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5N2/c7-2-3-1-4(6(10,11)12)13-14(3)5(8)9/h1,5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIQWFOFOJLFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



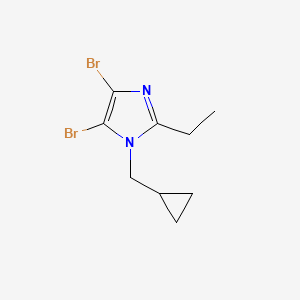
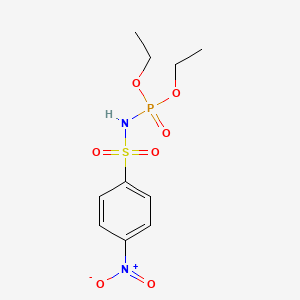
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)
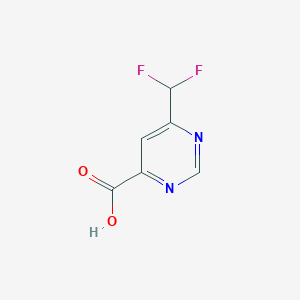
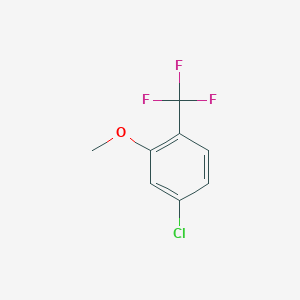
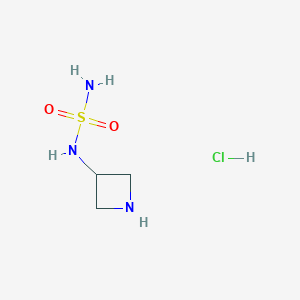
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)
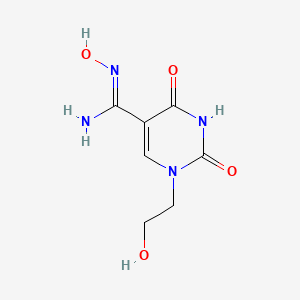
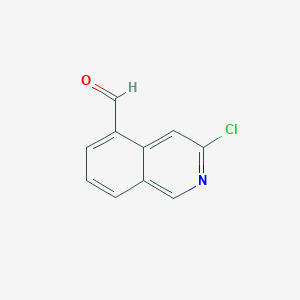
![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)
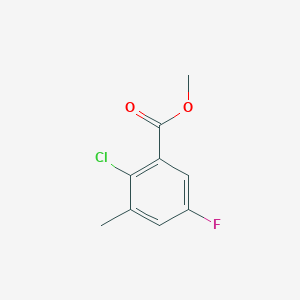
![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)
